In Vivo Anticonvulsant Potency of Beta-Kainic Acid Versus Alpha-Kainyl Derivatives
Beta-kainic acid demonstrates a functional inversion in seizure models compared to alpha-kainic acid derivatives. In DBA/2 mice with sound-induced seizures, beta-kainic acid protects against clonus with an ED50 of 0.09 μmol, while alpha-kainylglycine, an alpha-kainic acid derivative, exhibits a convulsant effect and a higher ED50 for any observed protection (0.28 μmol) [1].
| Evidence Dimension | In vivo anticonvulsant potency (ED50 against clonus) |
|---|---|
| Target Compound Data | ED50 = 0.09 μmol |
| Comparator Or Baseline | α-kainylglycine (ED50 = 0.28 μmol); α-kainyl derivatives display convulsant effects |
| Quantified Difference | Beta-kainic acid is >3-fold more potent as an anticonvulsant and lacks the direct convulsant activity of alpha-kainyl derivatives. |
| Conditions | Intracerebroventricular injection in DBA/2 mice; sound-induced seizure model. |
Why This Matters
This stereospecific functional inversion precludes the use of alpha-kainic acid as a substitute in any study requiring anticonvulsant activity, making beta-kainic acid a unique and non-replaceable tool compound.
- [1] Collins JF, Dixon AJ, Badman G, et al. Kainic acid derivatives with anticonvulsant activity. Neurosci Lett. 1984;51(3):371-376. doi:10.1016/0304-3940(84)90405-1 View Source
